Product packaging for 7-Thiazol-2-yl-imidazo[1,2-a]pyridine(Cat. No.:)

7-Thiazol-2-yl-imidazo[1,2-a]pyridine

Cat. No.: B8497138
M. Wt: 201.25 g/mol
InChI Key: DUDWEEAQZRSOGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Thiazol-2-yl-imidazo[1,2-a]pyridine is a chemical compound based on the imidazo[1,2-a]pyridine scaffold, a structure of high interest in medicinal chemistry due to its diverse pharmacological properties. This specific derivative features a thiazole moiety at the 7-position, a modification designed to explore and enhance its bioactivity and selectivity for various research applications. The imidazo[1,2-a]pyridine core is recognized as a privileged structure in drug discovery . Researchers value this scaffold for its wide range of biological activities, which include, but are not limited to, anticonvulsant , antifungal , and potential anti-Alzheimer's properties . For instance, structurally similar compounds have demonstrated significant activity in Maximal Electroshock (MES) models for assessing anticonvulsant efficacy . Other derivatives have shown promising inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes targeted in Alzheimer's disease research, with some compounds exhibiting IC50 values in the nanomolar range . Furthermore, the imidazo[1,2-a]pyridine structure serves as a key intermediate in the synthesis of more complex molecules for investigating various biological pathways . The incorporation of the thiazole ring, a heterocycle known for its presence in many bioactive molecules, may potentially modulate the compound's mechanism of action, solubility, or binding affinity, making this compound a valuable tool for hit-to-lead optimization campaigns in neurology, infectious disease, and oncology research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3S B8497138 7-Thiazol-2-yl-imidazo[1,2-a]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-7-yl-1,3-thiazole

InChI

InChI=1S/C10H7N3S/c1-4-13-5-2-11-9(13)7-8(1)10-12-3-6-14-10/h1-7H

InChI Key

DUDWEEAQZRSOGH-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=CN=C2C=C1C3=NC=CS3

Origin of Product

United States

Modification of the Imidazo 1,2 a Pyridine Core:

Substitution at the 2- and 3-positions: The 2- and 3-positions of the imidazo[1,2-a]pyridine (B132010) ring are common sites for modification to influence biological activity. For instance, in a series of imidazo[1,2-a]pyridine derivatives designed as selective COX-2 inhibitors, the introduction of a p-methylsulfonyl phenyl group at the C-2 position was found to be crucial for high potency and selectivity. researchgate.net Furthermore, the addition of various Mannich bases at the C-3 position also modulated the inhibitory activity. researchgate.net This suggests that for the 7-Thiazol-2-yl-imidazo[1,2-a]pyridine scaffold, introducing specific aryl or heteroaryl groups at the 2-position and small, flexible substituents at the 3-position could be a viable strategy to enhance efficacy.

Modification of the Thiazole Ring:

Substituent Effects on the Thiazole (B1198619) Moiety: The thiazole ring itself is a key pharmacophore present in numerous biologically active compounds. mdpi.com In the context of imidazopyridine-based thiazole derivatives developed as potential antidiabetic agents, the nature and position of substituents on an aryl ring attached to the thiazole moiety significantly affected their α-glucosidase inhibitory activity. mdpi.com Electron-withdrawing groups, such as a chloro moiety, on the aryl ring enhanced the potency, likely by making the ring more amenable to interactions within the enzyme's active site. mdpi.com Conversely, electron-donating groups like methoxy (B1213986) groups tended to decrease the inhibitory activity. mdpi.com These findings suggest that for the 7-Thiazol-2-yl-imidazo[1,2-a]pyridine scaffold, substitution on the thiazole ring, particularly at the 4- and/or 5-positions with electron-withdrawing groups, could be a promising strategy to enhance biological efficacy.

The following table summarizes the structure-activity relationship principles derived from related imidazo[1,2-a]pyridine (B132010) analogs that can be applied to the rational design of this compound derivatives.

Scaffold Position for ModificationType of SubstituentRationale for Enhanced Efficacy and Selectivity
Imidazo[1,2-a]pyridine C-2 p-methylsulfonyl phenylPotential for high potency and selectivity as observed in COX-2 inhibitors. researchgate.net
Imidazo[1,2-a]pyridine C-3 Small, flexible Mannich basesModulation of inhibitory activity. researchgate.net
Imidazo[1,2-a]pyridine C-6 Polar groups on a phenyl ringSignificant influence on cellular activity in c-Met inhibitors. nih.gov
Imidazo[1,2-a]pyridine C-8 PyridinesulfonamidePotential for hydrogen bonding with target enzymes, enhancing potency. nih.gov
Thiazole Ring (C-4/C-5) Electron-withdrawing groups (e.g., -Cl, -NO2)Increased potency through favorable interactions in the target's active site. mdpi.com
Thiazole Ring (C-4/C-5) Electron-donating groups (e.g., -OCH3, -CH3)Generally leads to decreased potency. mdpi.com

By systematically applying these rational design principles, medicinal chemists can strategically modify the this compound scaffold to develop novel drug candidates with improved therapeutic profiles. The key is to leverage the SAR data from related chemical series to guide the synthesis of new analogs with optimized efficacy and selectivity for their intended biological targets.

Exploration of Biological Activities and Pharmacological Profiles

Antimicrobial Activities of Imidazo[1,2-a]pyridine-Thiazole Hybrids

The amalgamation of the imidazo[1,2-a]pyridine (B132010) core with a thiazole (B1198619) ring has yielded compounds with notable antimicrobial properties. These hybrids have been evaluated against a range of pathogenic bacteria and fungi, with several derivatives exhibiting significant inhibitory effects.

Antibacterial Efficacy

Imidazo[1,2-a]pyridine-thiazole hybrids have shown considerable promise as antibacterial agents. Studies have revealed that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, a series of 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating a thiazole ring system demonstrated remarkable antibacterial activities. researchgate.netbohrium.com The strategic combination of these two heterocyclic systems appears to be a key factor in their enhanced antibacterial potency. researchgate.netbohrium.com

Research has indicated that specific structural modifications can significantly influence the antibacterial spectrum and efficacy. For example, the cyclization reactions to form the thiazole ring system from an imidazo[1,2-a]pyridine precursor were found to increase the antibacterial activity of the resulting hybrids. bohrium.com One notable derivative, an imidazo[1,2-a]pyridinyl-bithiazole compound, displayed excellent antibacterial properties against all tested bacterial strains, in some cases surpassing the activity of standard inhibitors. bohrium.com

The table below summarizes the antibacterial activity of selected imidazo[1,2-a]pyridine-thiazole hybrids against various bacterial strains.

Compound IDBacterial StrainActivityReference
Imidazo[1,2-a]pyridinyl-bithiazole 10 S. aureusHigh bohrium.com
Imidazo[1,2-a]pyridinyl-bithiazole 10 B. subtilisHigh bohrium.com
Imidazo[1,2-a]pyridinyl-bithiazole 10 E. coliHigh bohrium.com
Imidazo[1,2-a]pyridinyl-bithiazole 10 K. pneumoniaeHigh bohrium.com
Compound 13a Gram-positive & Gram-negativeMIC: 46.9-93.7 µg/mL nih.gov

Antifungal Properties

The antifungal potential of imidazo[1,2-a]pyridine-thiazole hybrids has also been a subject of investigation. Certain derivatives have demonstrated respectable efficacy against fungal pathogens. For example, specific imidazo[1,2-a]pyridine derivatives have shown effectiveness against Candida albicans. researchgate.netscirp.org

In one study, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and evaluated for their antifungal activity against a resistant strain of Candida albicans. scirp.org Four of the ten synthesized compounds exhibited notable activity, with Minimum Inhibitory Concentrations (MICs) below 300 μmol/L. scirp.org Another study highlighted a pyridine-thiazole hybrid, compound 13a, which showed good antifungal activity with MIC values of 7.8 and 5.8 µg/mL against tested fungal strains. nih.gov

The following table presents the antifungal activity of selected imidazo[1,2-a]pyridine-thiazole and related hybrids.

Compound IDFungal StrainActivity (MIC)Reference
Compound 10a Candida albicans< 300 μmol/L scirp.org
Compound 10b Candida albicans< 300 μmol/L scirp.org
Compound 10c Candida albicans< 300 μmol/L scirp.org
Compound 10i Candida albicans< 300 μmol/L scirp.org
Compound 13a Not Specified5.8-7.8 µg/mL nih.gov

Antitubercular Potential

The global health challenge posed by tuberculosis, particularly the emergence of multidrug-resistant strains, has spurred the search for new therapeutic agents. Imidazo[1,2-a]pyridine analogues have been identified as a promising class of compounds with significant antitubercular activity. rsc.orgrsc.org

Several studies have focused on the development of imidazo[1,2-a]pyridine-3-carboxamides, which have demonstrated potent in vitro activity against both replicating and non-replicating Mycobacterium tuberculosis. rsc.orgnih.gov These compounds have also shown efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. rsc.org Research into the structure-activity relationship of these compounds has led to the development of derivatives with improved potency, with some exhibiting nanomolar activity. nih.gov

In a different study, a series of 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives were synthesized and evaluated for their antitubercular activity. Several of these compounds exhibited potent inhibition with Minimum Inhibitory Concentration (MIC) values of 1.6 µg/mL, which is comparable to standard antitubercular drugs like isoniazid. nih.gov

The table below details the antitubercular activity of selected imidazo[1,2-a]pyridine and related thiazole derivatives.

Compound Class/IDM. tuberculosis StrainActivity (MIC)Reference
Imidazo[1,2-a]pyridine-3-carboxamides Replicating and Non-replicating0.4–1.9 μM rsc.org
Imidazo[1,2-a]pyridine-3-carboxamides MDR strains0.07–2.2 μM rsc.org
Imidazo[1,2-a]pyridine-3-carboxamides XDR strains0.07–0.14 μM rsc.org
Compound 5b H37Rv1.6 µg/mL nih.gov
Compound 5d H37Rv1.6 µg/mL nih.gov
Compound 5h H37Rv1.6 µg/mL nih.gov

Anticancer and Antitumor Research

The cytotoxic potential of imidazo[1,2-a]pyridine derivatives against various cancer cell lines has been a significant focus of recent research. These compounds have been shown to induce cell death through various mechanisms, including apoptosis and cell cycle arrest.

In Vitro Cytotoxic Activity in Various Cell Lines

A number of novel imidazo[1,2-a]pyridine hybrids have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. For example, certain thiazolyl-pyrazole derivatives of imidazo[1,2-a]pyridine have displayed higher cytotoxic efficacy compared to their corresponding pyridine (B92270) or thiazole-only hybrids. researchgate.net

In one study, the cytotoxic potential of ten novel imidazo[1,2-a]pyridine hybrids was assessed against A549 (lung cancer) and HepG2 (liver carcinoma) cell lines. chemmethod.comchemmethod.com Compound HB9 exhibited a lower IC50 value (50.56 μM) against A549 cells than the standard anticancer drug Cisplatin (53.25 μM). chemmethod.comchemmethod.com Similarly, compound HB10 showed significant activity against HepG2 cells with an IC50 of 51.52 μM, which was also lower than that of Cisplatin (54.81 μM). chemmethod.comchemmethod.com

Another study investigated the anticancer activities of three novel imidazo[1,2-a]pyridines (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line. nih.gov IP-5 and IP-6 demonstrated strong cytotoxic effects with IC50 values of 45 µM and 47.7 µM, respectively. nih.gov

The table below summarizes the in vitro cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives.

Compound IDCancer Cell LineActivity (IC50)Reference
HB9 A549 (Lung Cancer)50.56 μM chemmethod.comchemmethod.com
HB10 HepG2 (Liver Carcinoma)51.52 μM chemmethod.comchemmethod.com
IP-5 HCC1937 (Breast Cancer)45 µM nih.gov
IP-6 HCC1937 (Breast Cancer)47.7 µM nih.gov
IP-7 HCC1937 (Breast Cancer)79.6 µM nih.gov

Apoptosis Induction and Cell Cycle Modulation Studies

Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis and modulate the cell cycle in cancer cells, highlighting their potential as anticancer agents. One study found that novel imidazo[1,2-a]pyridine derivatives coupled with 2-amino-4H-pyran induced apoptosis in A549 lung cancer cells. researchgate.netnih.gov This was achieved through increased NADPH oxidase activity, leading to ROS-mediated apoptosis. researchgate.netnih.gov These compounds also caused an impairment of the mitochondrial membrane potential by increasing the expression of pro-apoptotic proteins like BAX and BAK1, and decreasing the anti-apoptotic protein BCL2. researchgate.net

Furthermore, the induction of caspase-9 and caspase-3 activation was observed, which are key executioners of apoptosis. researchgate.net The same study also reported that these derivatives promote p53-mediated cell cycle arrest. researchgate.net In another investigation, a specific imidazo[1,2-a]pyridine derivative, compound 5b, was found to induce apoptosis in HCT-116 colon cancer cells by upregulating the PTEN gene and downregulating the AKT pathway, leading to caspase-3 cleavage. umn.edu

Research on copper-imidazo[1,2-a]pyridine complexes in HT-29 colorectal cancer cells revealed that these compounds are effective inducers of apoptotic cell death. nih.gov They caused a loss of mitochondrial membrane potential and increased the activity of caspase-9 and caspase-3/7, indicating the activation of the intrinsic apoptotic pathway. nih.gov

A study on the HCC1937 breast cancer cell line showed that the compound IP-5 induced cell cycle arrest, as evidenced by increased levels of p53 and p21 proteins. nih.gov This compound also triggered the extrinsic apoptosis pathway through the increased activity of caspase-7 and caspase-8. nih.gov

Antiviral Activities

The imidazo[1,2-a]pyridine scaffold, often in conjunction with a thiazole moiety, has been identified as a promising framework for the development of novel antiviral agents. nih.gov Research has demonstrated the efficacy of derivatives of this heterocyclic system against a range of viruses, including Human Immunodeficiency Virus (HIV), herpesviruses, and influenza viruses.

One area of investigation has been the anti-HIV activity of imidazo[1,2-a]pyridine derivatives. nih.gov Structure-activity relationship (SAR) studies on certain dibromoimidazo[1,2-a]pyridines bearing a thioether side chain revealed that hydrophobicity is a key determinant of their antiviral potency. nih.govthieme-connect.com While some derivatives showed weak activity against HIV-1 and HIV-2, these findings underscore the potential for structural modifications to enhance efficacy. thieme-connect.com

Derivatives of imidazo[1,2-a]pyridine have also shown potent activity against herpesviruses. researchgate.net Synthetic approaches that allow for variation of substituents on the imidazopyridine core have led to the identification of compounds with in vitro antiviral activity comparable or superior to acyclovir, a standard treatment for herpes simplex virus infections. researchgate.net Furthermore, certain 8-methyl-3-benzylthiomethylimidazo[1,2-a]pyridine compounds have demonstrated high activity against cytomegalovirus (CMV) and varicella-zoster virus (VZV) strains. thieme-connect.com

In the context of respiratory viruses, imidazo[1,2-a]pyrimidine-based inhibitors have been developed to target influenza A virus (IAV) entry. pnas.org These small molecules act by stabilizing the viral hemagglutinin (HA) protein in its prefusion state, thereby preventing the virus from entering host cells. pnas.org Cryo-electron microscopy has been used to elucidate the binding modes of these inhibitors, providing a structural basis for the development of broad-spectrum anti-influenza drugs. pnas.org

Table 1: Antiviral Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Class Virus Target/Mechanism Key Findings
Dibromoimidazo[1,2-a]pyridines HIV-1, HIV-2 Not specified Weak activity observed; hydrophobicity identified as a key factor for activity. nih.govthieme-connect.com
2-Aryl-3-pyrimidyl-imidazo[1,2-a]pyridines Herpes Simplex Viruses Not specified In vitro activity similar or better than acyclovir. researchgate.net
8-Methyl-3-benzylthiomethylimidazo[1,2-a]pyridine Cytomegalovirus (CMV), Varicella-zoster virus (VZV) Not specified Highly active against CMV and VZV strains. thieme-connect.com

Anti-inflammatory and Analgesic Effects

The imidazo[1,2-a]pyridine core is a recognized scaffold in the development of compounds with significant anti-inflammatory and analgesic properties. nih.gov These activities are attributed to the modulation of key signaling pathways involved in inflammation and pain perception.

Recent studies have focused on the anti-inflammatory mechanisms of novel imidazo[1,2-a]pyridine derivatives. One such derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA), has been shown to exert its anti-inflammatory effects by suppressing the STAT3 and NF-κB signaling pathways. nih.govnih.gov This suppression leads to a reduction in the expression of pro-inflammatory genes such as iNOS and COX-2, which are critical mediators of the inflammatory response. nih.gov The combination of MIA with curcumin, a natural anti-inflammatory compound, has been observed to augment these effects in breast and ovarian cancer cell lines. nih.govnih.gov

In addition to their anti-inflammatory effects, certain imidazo[1,2-a]pyridine derivatives have demonstrated potent analgesic activity. The compound 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) was found to be a more potent analgesic than indomethacin (B1671933) and morphine in several experimental models of pain, including the silver nitrate, Randall-Selitto, and phenylquinone writhing tests. nih.gov This suggests that the compound may act through mechanisms distinct from traditional opioid analgesics. Y-9213 also exhibited antipyretic activity comparable to indomethacin. nih.gov

Table 2: Anti-inflammatory and Analgesic Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Activity Mechanism of Action Experimental Model
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (MIA) Anti-inflammatory Suppression of STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.govnih.gov MDA-MB-231 and SKOV3 cancer cell lines. nih.gov

Other Notable Biological Activities (e.g., Antidiabetic, Antiprotozoal, Anthelmintic, Insecticidal)

The versatile scaffold of 7-Thiazol-2-yl-imidazo[1,2-a]pyridine and its related structures has been explored for a variety of other therapeutic applications, demonstrating a broad spectrum of biological activities.

Antidiabetic Activity: A series of thiazole derivatives incorporating the imidazopyridine moiety has been synthesized and evaluated for their potential as α-glucosidase inhibitors. nih.gov The compound designated as 4a, which features this hybrid structure, exhibited superior activity against the α-glucosidase enzyme with an IC50 value of 5.57 ± 3.45 µM, positioning it as a promising candidate for further development in the management of diabetes mellitus. nih.gov Molecular docking studies have suggested that these compounds have excellent binding interactions with the active site of the α-glucosidase enzyme. nih.gov

Antiprotozoal Activity: Dicationic imidazo[1,2-a]pyridines have been investigated as potent antiprotozoal agents. nih.gov Several of these compounds have demonstrated strong in vitro activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, with IC50 values as low as 1 nM. nih.gov Additionally, significant activity was observed against Plasmodium falciparum, the parasite responsible for malaria, with IC50 values down to 14 nM. nih.gov Five of the tested diamidines showed excellent in vivo efficacy in a mouse model of trypanosomiasis, achieving a 100% cure rate. nih.gov

Anthelmintic Activity: The imidazo[1,2-a]pyridine nucleus is a key feature in a class of anthelmintic agents. nih.govacs.org Certain derivatives have been evaluated for their efficacy against the parasitic nematode Haemonchus contortus. One compound was found to inhibit stage-3 larvae, likely by targeting cholinergic receptors (AChRs). researchgate.net This highlights the potential of this chemical class in addressing parasitic infections in livestock.

Insecticidal Activity: While specific studies on the insecticidal properties of this compound are limited, the broader class of pyridine derivatives has been investigated for such applications. nih.gov Some pyridine derivatives, synthesized as analogues of neonicotinoid insecticides, have shown significant toxicity towards aphids. For instance, compounds designated as 1f and 1d exhibited high insecticidal activity against Aphis craccivora nymphs with LC50 values of 0.080 and 0.098 mg/L, respectively. nih.gov This suggests that the pyridine ring, a core component of the title compound, is a viable scaffold for developing new insecticidal agents.

Table 3: Other Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Activity Compound Class / Derivative Target Organism/Enzyme Key Findings
Antidiabetic Imidazopyridine-based thiazole derivatives (e.g., compound 4a) α-glucosidase Superior in vitro inhibitory activity (IC50 = 5.57 ± 3.45 µM). nih.gov
Antiprotozoal Dicationic imidazo[1,2-a]pyridines Trypanosoma brucei rhodesiense, Plasmodium falciparum Potent in vitro activity (IC50 as low as 1 nM and 14 nM, respectively) and excellent in vivo efficacy in a mouse model. nih.gov
Anthelmintic Imidazo[1,2-a]pyridine derivatives Haemonchus contortus Inhibition of stage-3 larvae, potentially through cholinergic receptor antagonism. researchgate.net

Structure Activity Relationship Sar and Structural Modifications

Influence of Imidazo[1,2-a]pyridine (B132010) Core Substitutions on Bioactivity

The imidazo[1,2-a]pyridine core offers several positions for substitution, and modifications at these sites have been extensively explored to optimize biological activity. nih.gov The positions C-2, C-3, C-6, C-7, and C-8 have been identified as key sites where structural changes can significantly modulate the therapeutic potential of these compounds. nih.govrsc.org

The bioactivity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern around the fused ring system.

C-2 Position: The substituent at the C-2 position is crucial for activity. For instance, in a series of compounds tested for antiviral activity against human cytomegalovirus (HCMV), the nature of the C-2 substituent strongly influenced the outcome. researchgate.net Similarly, for anticholinesterase potential, imidazo[1,2-a]pyridine derivatives with a biphenyl (B1667301) side chain at C-2 showed promise as Acetylcholinesterase (AChE) inhibitors, while those with a phenyl side chain were more effective against Butyrylcholinesterase (BChE). nih.gov

C-3 Position: This position is frequently modified. The introduction of various groups at C-3, often through reactions like aza-Friedel–Crafts, has been a common strategy. mdpi.com In some series, the impact of a C-3 substituent's activity was found to be dependent on the substitution pattern elsewhere in the molecule, highlighting a non-additive structure-activity relationship. nih.gov For example, the effect of a 6-methyl group on antileishmanial potency was reversed depending on whether the C-3 position was substituted with an aryl or an alkyl group. nih.gov

C-6 Position: Substitutions at the C-6 position have been shown to be effective. A range of 6-substituted imidazo[1,2-a]pyridines demonstrated excellent activity against colon cancer cell lines HT-29 and Caco-2. researchgate.net

C-7 Position: The C-7 position is also significant for modulating activity. However, in some cases, substitution at this position can be detrimental. For example, a methyl substituent at C-7 (termed R2 position in the study) resulted in a lower AChE inhibitory effect compared to the unsubstituted analog. nih.gov

C-8 Position: The C-8 position is another site where modifications can influence bioactivity. Research has shown that changes at this position are tolerated while retaining antileishmanial activity. nih.gov In a series of antibacterial agents, 6,8-dichloro-imidazo[1,2-a]pyridine derivatives were synthesized, indicating that substitution at this position is synthetically feasible and can lead to potent compounds. researchgate.net

The following table summarizes the observed effects of substituents at various positions on the imidazo[1,2-a]pyridine core based on selected studies.

PositionSubstituent TypeObserved Biological EffectTarget/Assay
C-2 BiphenylPotential AChE inhibitionAnticholinesterase
C-2 PhenylBetter BChE inhibitionAnticholinesterase
C-3 Aryl/AlkylModulates effect of C-6 substituentAntileishmanial
C-6 VariousExcellent activityColon Cancer Cells
C-7 MethylDecreased activityAChE Inhibition
C-8 ChloroPotent antibacterial activityAntibacterial

The electronic properties of substituents on the imidazo[1,2-a]pyridine scaffold are critical determinants of biological activity. Halogenation and the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter a molecule's potency. nih.gov

Halogenation, particularly with bromine or chlorine, has been shown to enhance the bioactivity of imidazopyridine derivatives. For example, substitution of the pyridine (B92270) nucleus with bromine markedly increased the antiproliferative activity of tested imidazo[4,5-b]pyridines, a related scaffold. mdpi.com In the context of imidazo[1,2-a]pyridines, a 3,4-dichlorophenyl side chain at C-2 resulted in the strongest inhibitor of BChE in one study. nih.gov

The influence of EWGs and EDGs extends beyond direct substitution on the core. When attached to moieties substituted onto the core, they also exert strong effects. For instance, in a series of imidazopyridine-based thiazoles, the presence of EWGs like chloro (-Cl) or nitro (-NO₂) groups on a phenyl ring attached to the thiazole (B1198619) enhanced the compound's α-glucosidase inhibitory potency. mdpi.com Conversely, the presence of two electron-donating methoxy (B1213986) (-OCH₃) groups on the same phenyl ring led to lower inhibitory activity. mdpi.com This suggests that EWGs can enhance interactions with the target's active site. mdpi.com Similarly, a C-2 phenyl substituent with an electron-donating methoxy group was found to be inactive towards BChE inhibition, underscoring the importance of electron-withdrawing properties for this specific target. nih.gov

The table below illustrates the impact of electronic group substitution on the bioactivity of imidazo[1,2-a]pyridine derivatives from a study on α-glucosidase inhibition. mdpi.com

Compound IDSubstituent on Phenyl RingSubstituent Typeα-Glucosidase Inhibition (IC₅₀ in µM)
4l 2,4-dichloroElectron-WithdrawingPotent
4j 2-nitroElectron-WithdrawingPotent
4k 2-methyl, 4-chloroMixedGood Potency
4m 2,4-dimethoxyElectron-DonatingLower Potency
Acarbose Standard Drug-Standard Reference

Role of the Thiazole Moiety in 7-Thiazol-2-yl-imidazo[1,2-a]pyridine SAR

The thiazole ring is a versatile moiety that is a component of many biologically active agents and approved drugs. nih.govglobalresearchonline.net Its inclusion in the structure of this compound is significant, as thiazole-containing compounds are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov The combination of the "drug-prejudiced" imidazo[1,2-a]pyridine scaffold with the pharmacologically important thiazole moiety through molecular hybridization is a strategy to create novel therapeutic agents. mdpi.comnih.gov Specifically, imidazopyridine-thiazole hybrids have demonstrated remarkable antibacterial activities. researchgate.net

The substitution pattern on the thiazole ring itself, or on appendages attached to it, critically affects the biological potency of the entire molecule. A study on imidazopyridine-based thiazoles designed as α-glucosidase inhibitors found that the nature, number, and position of substituents on a phenyl ring attached to the thiazole moiety were key to the inhibitory potential. mdpi.com

The findings from this study can be summarized as follows:

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring generally enhanced potency. A compound with a 2,4-dichloro substitution (4l) and another with a 2-nitro group (4j) were both found to be approximately two-fold more potent than the standard drug, acarbose. mdpi.com

Electron-Donating Groups: In contrast, electron-donating groups tended to decrease activity. A derivative with two methoxy groups at the 2,4-positions (4m) showed lower potency than the standard. mdpi.com

Positional Effects: The position of the substituent was also important. The specific placement of chloro, nitro, or methoxy groups on the phenyl ring directly impacted the molecule's interaction with the target enzyme's active sites. mdpi.com

While the subject compound "this compound" implies a direct bond between the C-7 position of the imidazopyridine core and the C-2 position of the thiazole ring, much of the available research explores other points of connection or the use of spacers.

The specific chemistry of the direct C-7 to thiazole C-2 linkage is less commonly detailed in broad SAR studies, which often focus on more synthetically accessible positions like C-2 and C-3. However, the nature of this direct, relatively rigid linkage would be expected to fix the relative orientation of the two heterocyclic systems, which can be a critical factor in binding to a biological target.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional structure and conformational flexibility of imidazo[1,2-a]pyridine derivatives are crucial for their biological activity. Conformational analysis helps to understand how these molecules orient themselves to interact with biological targets.

Studies have utilized techniques like X-ray crystallography to determine the solid-state conformation of imidazo[1,2-a]pyridine derivatives. researchgate.net Such analyses provide precise information about bond angles, lengths, and the relative spatial arrangement of different parts of the molecule. For instance, designing molecules with a meticulous balance between molecular twist and electronic rigidity has been a key strategy in developing dual-state emissive materials from imidazo[1,2-a]pyridine scaffolds. rsc.org This work highlights the importance of controlling the molecule's conformation to achieve desired properties. rsc.org

Rational Design Principles for Enhanced Efficacy and Selectivity Based on Structure-Activity Relationship (SAR) of this compound

The rational design of novel therapeutic agents based on the this compound scaffold is guided by a comprehensive understanding of its structure-activity relationships (SAR). Although specific SAR studies on the 7-thiazol-2-yl substitution are not extensively detailed in publicly available research, principles can be extrapolated from studies on related imidazo[1,2-a]pyridine derivatives. These principles focus on strategic modifications of the core structure, the thiazole ring, and other positions on the imidazo[1,2-a]pyridine nucleus to optimize biological activity, enhance selectivity, and improve pharmacokinetic properties.

The imidazo[1,2-a]pyridine scaffold is a versatile and privileged structure in medicinal chemistry, known to be a part of several clinically used drugs. nih.gov Its derivatives have shown a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net The design of new analogs often involves a bioisosteric replacement strategy, where one functional group is replaced with another that has similar physicochemical properties, to improve potency and selectivity. nih.gov

Key Principles for Rational Design:

Molecular Mechanism of Action and Target Identification

Enzyme Inhibition and Receptor Binding Studies

Target-Specific Inhibition (e.g., Kinases, Bacterial Enzymes, Viral Proteins)

Derivatives of the imidazo[1,2-a]pyridine-thiazole scaffold have been identified as potent inhibitors of various enzymes critical for disease progression.

Kinase Inhibition: This class of compounds has shown significant potential as kinase inhibitors. Thiazole-containing imidazo[1,2-a]pyridines have been identified as potent inhibitors of Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PI3KCA) with IC₅₀ values as low as 0.0028 µM. nih.gov Other studies have highlighted the role of the thiazole (B1198619) moiety in inhibiting kinases like B-RAFV600E. nih.gov The pyridine-thiazole hybrid structure is also implicated in targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Furthermore, imidazo[1,2-a]pyridine (B132010) derivatives have been optimized as potent and selective inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4/6. acs.orgresearchgate.net

Bacterial Enzyme Inhibition: A notable antibacterial mechanism for these compounds is the inhibition of DNA gyrase. One thiazole derivative of imidazo[1,2-a]pyridine demonstrated marked inhibitory activity against this enzyme with an IC₅₀ of 7.82 ± 0.45 μM, proving more effective than the standard antibiotic ciprofloxacin. researchgate.net In the context of tuberculosis, imidazo[1,2-a]pyridine analogues have been shown to inhibit several essential mycobacterial enzymes, including ATP synthase and QcrB, which are vital for energy metabolism in Mycobacterium tuberculosis. rsc.org

Viral Protein Inhibition: The broader imidazopyridine scaffold has shown promise in antiviral applications. While direct studies on the 7-thiazol-2-yl variant are specific, related imidazo[1,2-a]pyridine derivatives have been noted for their potential to inhibit the replication of the hepatitis C virus. researchgate.net

Modulation of Receptor Pathways (e.g., Benzodiazepine Receptors)

Studies on 2-phenyl-imidazo[1,2-a]pyridine compounds have revealed their activity as potent and selective ligands for peripheral benzodiazepine receptors (PBRs). nih.govresearchgate.net Certain derivatives have been found to significantly enhance GABA-evoked chloride currents in Xenopus oocytes expressing GABA-A receptors. This effect can be reduced by flumazenil, confirming that the modulation involves the central benzodiazepine receptor (CBR). nih.gov This interaction suggests a mechanism that could influence neurosteroid synthesis and secretion, thereby modulating GABA-A receptor function. nih.gov

Cellular Pathway Perturbations

Induction of Apoptosis and Necrosis

A primary mechanism for the anticancer activity of imidazo[1,2-a]pyridine derivatives is the induction of apoptosis (programmed cell death). Research has shown that these compounds can trigger apoptosis in various cancer cell lines, including melanoma, cervical, and non-small cell lung cancer. nih.govdntb.gov.ua The process is often mediated by the generation of reactive oxygen species (ROS), which leads to increased expression of pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins like Bcl-2. nih.gov This cascade of events results in the impairment of the mitochondrial membrane potential and activation of caspases, ultimately leading to cell death. dntb.gov.ua Furthermore, these compounds can induce cell cycle arrest, typically at the G2/M phase, preventing cancer cell proliferation. nih.gov

Interference with Microbial Replication or Metabolism

The antimicrobial effects of these compounds are a direct result of their interference with essential microbial processes. By inhibiting crucial enzymes like DNA gyrase, imidazo[1,2-a]pyridine-thiazole hybrids disrupt bacterial DNA replication and repair, leading to cell death. researchgate.net In Mycobacterium tuberculosis, the inhibition of ATP synthase and other components of the respiratory chain effectively halts energy production, a process vital for the pathogen's survival and replication. rsc.org The amphiphilic nature of some thiazole derivatives allows them to embed in microbial cell membranes, causing leakage of cytoplasmic contents and physiological disturbances that can lead to apoptosis-like death in the microbe. mdpi.com These compounds have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govjuit.ac.in

Pharmacological Characterization in Relevant Biological Systems (In Vitro)

The biological activity of 7-Thiazol-2-yl-imidazo[1,2-a]pyridine and its related analogs has been quantified in numerous in vitro studies. The data from these assays, including IC₅₀ (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, highlight their potency against various targets.

Table 1: In Vitro Enzyme and Receptor Inhibition Data for Imidazo[1,2-a]pyridine-Thiazole Derivatives and Analogs
Compound ClassTargetReported IC₅₀ ValueSource
Thiazole-substituted Imidazo[1,2-a]pyridinePI3KCA0.0028 µM nih.gov
Imidazo[1,2-a]pyridine-Thiazole derivative (11b)Bacterial DNA Gyrase7.82 ± 0.45 μM researchgate.net
Imidazo[1,2-a]pyridine etherMycobacterial ATP Synthase<0.02 µM rsc.org
2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine derivativeα-glucosidase3.7 µM researchgate.net
Table 2: In Vitro Cytotoxic and Antimicrobial Activity of Imidazo[1,2-a]pyridine-Thiazole Derivatives and Analogs
Compound ClassCell Line / OrganismActivity TypeReported ValueSource
Thiazole-substituted Imidazo[1,2-a]pyridineA375 (Melanoma)IC₅₀0.14 µM nih.gov
Thiazole-substituted Imidazo[1,2-a]pyridineHeLa (Cervical Cancer)IC₅₀0.21 µM nih.gov
Pyrazolo-Thiazole Substituted Pyridine (B92270)HeLa (Cervical Cancer)IC₅₀14.62 µM mdpi.com
Pyrazolo-Thiazole Substituted PyridineNCI-H460 (Lung Cancer)IC₅₀15.42 µM mdpi.com
Pyrazolo-Thiazole Substituted PyridinePC-3 (Prostate Cancer)IC₅₀17.50 µM mdpi.com
Imidazo[1,2-a]pyridine-carboxamideMycobacterium tuberculosis (MDR)MIC₉₀0.069–0.174 μM rsc.org

Cell-Based Assays (e.g., Growth Inhibition, Cytotoxicity Assays)

Cell-based assays are fundamental in determining the anti-proliferative and cytotoxic effects of novel chemical entities. Various derivatives of the imidazo[1,2-a]pyridine scaffold, which includes thiazole-containing structures, have been evaluated against a range of human cancer cell lines. These studies consistently demonstrate the potent inhibitory effects of these compounds on cancer cell growth.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method used to assess cell viability and has been widely applied to screen imidazo[1,2-a]pyridine derivatives. For instance, studies on novel imidazo[1,2-a]pyridine compounds have demonstrated significant cytotoxic impacts against breast, melanoma, and cervical cancer cell lines. nih.govnih.govwaocp.org One study reported that three different imidazo[1,2-a]pyridine compounds inhibited the proliferation of A375 and WM115 melanoma cells, as well as HeLa cervical cancer cells, with half-maximal inhibitory concentrations (IC50) ranging from 9.7 to 44.6 µM after 48 hours of treatment. nih.gov Similarly, certain derivatives were found to have strong cytotoxic effects on the HCC1937 breast cancer cell line, with IC50 values of 45 µM and 47.7 µM for two of the tested compounds. nih.govwaocp.org

Further research into imidazo[1,2-a]pyridine hybrids has shown their potential against other cancers. A series of ten novel hybrids demonstrated cytotoxic potential against A549 lung cancer and HepG2 liver carcinoma cells. chemmethod.com Notably, one compound exhibited an IC50 value of 50.56 μM against A549 cells, while another showed an IC50 of 51.52 μM against HepG2 cells. chemmethod.com In another study, imidazo[1,2-a]pyridine-based 1,2,3-triazole derivatives were synthesized and tested against HeLa and MCF-7 cell lines, with some compounds showing IC50 values close to or better than the standard drug cisplatin. bohrium.com

The anti-leishmanial activity of imidazo[1,2-a]pyridine derivatives has also been explored, with five different compounds showing IC50 values ranging from 5.013 µM to 20.33 µM against L. donovani promastigotes. tezu.ernet.in

Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines
Compound TypeCell LineCancer TypeAssayIC50 Value (µM)Reference
Imidazo[1,2-a]pyridine Cmpd 6A375MelanomaMTT9.7 - 44.6 (range for 3 cmps) nih.gov
Imidazo[1,2-a]pyridine Cmpd 6HeLaCervical CancerMTT9.7 - 44.6 (range for 3 cmps) nih.gov
Imidazo[1,2-a]pyridine IP-5HCC1937Breast CancerMTT45 nih.govwaocp.org
Imidazo[1,2-a]pyridine IP-6HCC1937Breast CancerMTT47.7 nih.govwaocp.org
Imidazo[1,2-a]pyridine Hybrid HB9A549Lung CancerMTT50.56 chemmethod.com
Imidazo[1,2-a]pyridine Hybrid HB10HepG2Liver CarcinomaMTT51.52 chemmethod.com
Imidazo[1,2-a]pyridine-Triazole 9dHeLaCervical CancerMTTPotent (value not specified) bohrium.com
Imidazo[1,2-a]pyridine-Triazole 9dMCF-7Breast CancerMTTPotent (value not specified) bohrium.com

Biochemical Assays for Target Engagement

To identify the specific molecular targets of the imidazo[1,2-a]pyridine scaffold, various biochemical assays have been conducted. These assays have helped to confirm that these compounds engage with and inhibit the activity of key enzymes involved in cell growth and survival.

A significant target for this class of compounds is the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. Studies have shown that certain imidazo[1,2-a]pyridine derivatives can reduce the levels of phosphorylated (p)-protein kinase B (p-AKT) and phosphorylated mechanistic target of rapamycin (p-mTOR). nih.gov This inhibition of a critical survival pathway provides a clear mechanism for the observed anti-cancer effects. The development of imidazo[1,2-a]pyridine-based 1,2,3-triazole derivatives has also been pursued with the aim of inhibiting Phosphatidylinositol-3-kinases (PI3K), a key enzyme in this pathway. bohrium.com

In the context of other diseases, imidazo[1,2-a]pyridine-based thiazole derivatives have been synthesized and evaluated for their potential as antidiabetic agents. nih.gov Biochemical assays demonstrated that these hybrid molecules exhibit remarkable inhibitory activity against the α-glucosidase enzyme, with some compounds showing superior potency compared to the reference drug acarbose. nih.gov While this is for a different therapeutic area, it highlights the ability of the imidazopyridine-thiazole structure to engage with specific enzyme active sites.

Furthermore, research into antituberculosis agents has identified other potential targets for the imidazo[1,2-a]pyridine core. Analogs have been identified as inhibitors of mycobacterial ATP synthesis and QcrB, a subunit of the cytochrome bcc complex, which is crucial for energy generation in Mycobacterium tuberculosis. rsc.org

Molecular Targets of Imidazo[1,2-a]pyridine Derivatives
Compound ClassMolecular TargetTherapeutic AreaReference
Imidazo[1,2-a]pyridinesAKT/mTOR PathwayCancer nih.gov
Imidazo[1,2-a]pyridine-TriazolesPI3KαCancer bohrium.com
Imidazo[1,2-a]pyridine-Thiazolesα-glucosidaseDiabetes nih.gov
Imidazo[1,2-a]pyridine AmidesQcrBTuberculosis rsc.org
Imidazo[1,2-a]pyridine EthersATP synthaseTuberculosis rsc.org

Genomic and Proteomic Profiling for Mechanism Elucidation

Genomic and proteomic approaches provide a broader view of the cellular response to a compound, helping to elucidate its mechanism of action. Chemical-genetic profiling in Saccharomyces cerevisiae (budding yeast) has been a powerful tool for investigating the mode of action of imidazo[1,2-a]pyridines. nih.gov This approach revealed that subtle structural changes to the scaffold can dramatically alter the compound's intracellular target. For example, a 3-nitroso-imidazo[1,2-a]pyridine was found to be toxic to yeast strains with defects in electron transport and mitochondrial functions, suggesting it acts by disrupting mitochondria. nih.gov In contrast, a closely related 3-nitroso-imidazo[1,2-a]pyrimidine was shown to act as a DNA poison, causing nuclear DNA damage. nih.gov These distinct mechanisms were also observed in human cells, indicating that the target pathways are conserved. nih.gov

Proteomic analysis, often using Western blotting, has been instrumental in confirming the effect of these compounds on specific protein levels. Following treatment with imidazo[1,2-a]pyridine derivatives, cancer cells have shown increased levels of the tumor suppressor protein p53 and the cell cycle inhibitor p21. nih.govnih.govwaocp.org This upregulation leads to cell cycle arrest, a key mechanism of the compounds' anti-proliferative effects. Concurrently, a decrease in the levels of phosphorylated AKT and mTOR confirms the inhibition of this pro-survival pathway at the protein level. nih.gov These findings from proteomic studies provide a direct link between target engagement and the ultimate cellular outcomes of cell cycle arrest and apoptosis. nih.gov

Computational Chemistry and in Silico Drug Discovery

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how ligands like 7-Thiazol-2-yl-imidazo[1,2-a]pyridine derivatives interact with their biological targets at a molecular level.

Molecular docking studies have been crucial in predicting the binding modes of imidazo[1,2-a]pyridine (B132010) derivatives, including those with substitutions at the 7-position, within the active sites of various protein targets. For instance, in the context of cancer therapy, derivatives of the imidazo[1,2-a]pyridine scaffold have been docked into the ATP-binding pocket of kinases like FMS-like tyrosine kinase 3 (FLT3). These studies have shown that the imidazo[1,2-a]pyridine core often acts as a hinge-binder, forming critical hydrogen bonds with backbone residues of the protein. nih.gov

In a study focused on developing inhibitors for FLT3 and its mutants, the imidazo[1,2-a]pyridine fragment was observed to bind to the hinge region, forming hydrogen bonds with the Cys694 residue. nih.gov While this particular study did not focus on a thiazole (B1198619) substituent at the 7-position, it highlighted that the pocket surrounding this region can accommodate various substitutions, suggesting that a thiazole group at this position could be well-tolerated and potentially form additional interactions. nih.gov

Another relevant study investigated imidazopyridine-based thiazole derivatives as potential antidiabetic agents by docking them against α-glucosidase. espublisher.commdpi.com The most active compounds in this series were found to bind effectively within the active site of the enzyme, with their potency correlating with the docking scores. espublisher.comresearchgate.net For example, one of the most potent scaffolds demonstrated a strong interaction profile within the α-glucosidase active site. researchgate.net These findings underscore the utility of molecular docking in predicting the binding conformations and key interactions that drive the inhibitory activity of this class of compounds.

Table 1: Predicted Interactions of Imidazo[1,2-a]pyridine Scaffolds with Protein Targets
Target ProteinKey Interacting ResiduesInteraction TypeReference
FLT3 KinaseCys694Hydrogen Bond nih.gov
FLT3 KinasePhe691Pi-pi Stacking nih.gov
α-GlucosidaseActive Site ResiduesHydrogen Bonds, Hydrophobic Interactions espublisher.comresearchgate.net

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. The imidazo[1,2-a]pyridine scaffold has been identified as a promising hit in several screening campaigns.

A notable example is a collaborative virtual screening effort to identify new chemical entities for the treatment of visceral leishmaniasis. documentsdelivered.comresearchgate.netresearchgate.net In this study, an imidazo[1,2-a]pyridine compound was identified as a screening hit. documentsdelivered.comresearchgate.netresearchgate.net Subsequent structure-activity relationship (SAR) studies revealed that several positions on the imidazo[1,2-a]pyridine core, including position 7, could be modified while retaining anti-leishmanial activity. documentsdelivered.com This suggests that derivatives like this compound could be identified through such screening processes and subsequently optimized for improved potency and selectivity. documentsdelivered.comresearchgate.netresearchgate.net

Quantum Chemical Calculations (e.g., DFT, FMO, MEP)

Quantum chemical calculations provide detailed insights into the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping are powerful tools for understanding the chemical behavior of compounds like this compound.

DFT studies on related imidazo[1,2-a]pyridine derivatives have been conducted to characterize their chemical reactivity. rsc.orgmdpi.comnih.gov These studies often involve the calculation of global and local reactivity descriptors. For instance, in a study on imidazo[1,2-a]pyridinyl-chalcone series, DFT calculations at the B3LYP/6-311G(d) level of theory were used to determine parameters that describe their reactivity. rsc.orgmdpi.comnih.gov The presence of electron-donating or electron-withdrawing substituents was found to influence the nucleophilic or electrophilic nature of the compounds. rsc.orgmdpi.com

Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) and the energy gap between them helps in predicting the chemical reactivity and kinetic stability of a molecule. For a series of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, DFT calculations were used to assess their stability and reactivity, with the HOMO and LUMO energy gap being a key parameter.

Molecular Electrostatic Potential (MEP) maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In the study of N-acylhydrazone derivatives, MEP analysis revealed that the nitrogen atoms of the imidazo[1,2-a]pyridine ring system are often nucleophilic sites. Such calculations for this compound would likely indicate the nitrogen atoms of both the imidazopyridine and thiazole rings as potential sites for interaction with biological targets.

Table 2: Quantum Chemical Descriptors for Imidazo[1,2-a]pyridine Derivatives
DescriptorSignificanceReference
HOMO EnergyIndicates electron-donating ability
LUMO EnergyIndicates electron-accepting ability
Energy Gap (ΔE)Relates to chemical reactivity and stability
Chemical Hardness (η)Measures resistance to change in electron distribution
Chemical Softness (S)Reciprocal of hardness, indicates reactivity

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its binding to a biological target. Energy minimization calculations, often performed using molecular mechanics or quantum chemical methods, are used to find the most stable conformation(s) of a molecule.

For V-shaped bis-imidazo[1,2-a]pyridine fluorophores, computational studies have explored the different minimum-energy conformations and the energy barriers for interconversion between them. Such analyses for this compound would be crucial for determining its preferred geometry and how it fits into a protein's active site during molecular docking simulations. The geometrical optimizations are typically performed until a root-mean-square (RMS) gradient value is minimized, ensuring a stable structure is used for further in silico studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

While specific QSAR studies focusing solely on this compound were not identified in the reviewed literature, QSAR models have been developed for broader classes of imidazo[1,2-a]pyridine derivatives. For example, a QSAR study was performed on a series of heteroaryl- and heterocyclyl-substituted imidazo[1,2-a]pyridine derivatives acting as acid pump antagonists. This study revealed a significant correlation between the biological activity and the Global Topological Charge Indices (GTCI) and the hydrophobicity of certain substituents. This indicates that charge transfer within the molecule and the hydrophobic properties of substituents are key factors controlling the activity of these compounds.

Another QSAR study on imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors also successfully established models with high predictive ability. nih.gov These models can be used to predict the activity of new compounds and guide the design of more potent inhibitors. nih.gov The development of a specific QSAR model for this compound and its analogs would require a dataset of compounds with measured biological activities and would be a valuable tool for optimizing their therapeutic potential.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity. For scaffolds related to imidazo[1,2-a]pyridine, 3D-QSAR models have been developed to understand the structural requirements for various therapeutic targets, such as antitubercular agents. researchgate.netresearchgate.net

These predictive models are typically generated from a dataset of analogues with known biological activities (e.g., pIC50 values). researchgate.net The process involves:

Dataset Compilation: A series of imidazo[1,2-a]pyridine derivatives with experimentally determined biological activities against a specific target is collected.

Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create an equation linking the descriptors to the observed activity.

Validation: The model's predictive power is rigorously assessed using internal (cross-validation) and external validation techniques to ensure its reliability.

For the imidazo[1,2-a]pyridine class, these models help identify which structural modifications are likely to enhance biological potency, guiding the synthesis of more effective compounds. researchgate.netresearchgate.net

Identification of Key Descriptors for Optimized Design

The development of QSAR models reveals key molecular descriptors that are critical for the biological activity of imidazo[1,2-a]pyridine derivatives. These descriptors provide a quantitative basis for understanding the structure-activity relationship (SAR). For this class of compounds, several types of descriptors are often found to be significant:

Electronic Descriptors: Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap can indicate the molecule's stability and reactivity. acs.org

Steric and Topological Descriptors: Molecular weight, molar volume, and surface area influence how a molecule fits into a biological target's binding site. For instance, bulky substituents on the imidazo[1,2-a]pyridine core can enhance potency, as seen in antitubercular analogues. nih.gov

Hydrophobicity Descriptors: The partition coefficient (log P) is a key factor governing a molecule's solubility and ability to cross biological membranes. Lipophilicity often plays a critical role in the activity of imidazo[1,2-a]pyridine derivatives. nih.gov

Molecular Dynamics Simulations for Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For drug discovery, MD simulations provide detailed insights into the stability of a ligand-protein complex, which cannot be obtained from static molecular docking alone. openpharmaceuticalsciencesjournal.comsemanticscholar.org

In the context of imidazo[1,2-a]pyridine derivatives, MD simulations are employed to:

Confirm Binding Modes: Verify the binding poses predicted by molecular docking. openpharmaceuticalsciencesjournal.com

Assess Complex Stability: The Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms is calculated over the simulation time (e.g., nanoseconds) to determine if the complex remains stable. A low and stable RMSD value (typically < 3 Å) suggests a stable binding interaction. openpharmaceuticalsciencesjournal.comresearchgate.net

Analyze Local Fluctuations: The Root Mean Square Fluctuation (RMSF) is calculated for each protein residue to identify which parts of the protein interact most dynamically with the ligand. semanticscholar.org

Calculate Binding Free Energy: Techniques like Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy of the ligand-protein complex, providing a more accurate prediction of binding affinity. semanticscholar.org

These simulations help confirm that derivatives of this compound can form stable and favorable interactions within the active site of a target protein, which is a critical step in validating a potential drug candidate. researchgate.net

In Silico Pharmacokinetic and Drug-Likeness Prediction

Before committing to expensive synthesis and experimental testing, it is crucial to evaluate the potential of a compound to become a viable drug. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction and drug-likeness analysis are essential for this early-stage assessment. researchgate.netnih.gov For imidazo[1,2-a]pyridine derivatives, various computational tools and web servers are used to predict these properties. nih.govamazonaws.com

Key predicted parameters include:

Drug-Likeness Rules: Evaluation based on established guidelines like Lipinski's Rule of Five (Ro5). A compound is considered to have good oral bioavailability if it generally has a molecular weight < 500 Da, a log P < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Studies on imidazo[1,2-a]pyridine-3-carboxamides have shown that designed ligands can meet these criteria with zero violations. nih.govnih.gov

Pharmacokinetic Properties: Prediction of properties like human gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes.

Toxicity Prediction: Early assessment of potential toxicities, such as carcinogenicity and cytotoxicity. nih.gov

The table below shows representative in silico predicted properties for hypothetical derivatives of the this compound scaffold, illustrating the type of data generated in early-phase drug discovery.

PropertyDescriptorAcceptable RangePredicted Value (Derivative A)Predicted Value (Derivative B)
Physicochemical Properties Molecular Weight ( g/mol )< 500350.4420.5
Log P (o/w)< 53.24.1
H-bond Donors≤ 512
H-bond Acceptors≤ 1045
Lipinski's Rule of Five0 violations00
Pharmacokinetics (ADME) GI AbsorptionHighHighHigh
BBB PermeantYes/NoYesNo
CYP2D6 InhibitorYes/NoNoYes
Drug-Likeness Bioavailability Score> 0.50.550.55

This table contains hypothetical data for illustrative purposes, based on typical predictions for related scaffolds.

These in silico predictions are crucial for prioritizing which specific derivatives of this compound should be synthesized and advanced to further experimental evaluation. nih.govnih.gov

Preclinical Research and Drug Discovery Pipeline of Imidazo 1,2 a Pyridine Thiazole Derivatives

Early Stage Preclinical Efficacy Studies (In Vivo Models)

The initial validation of a potential drug candidate's therapeutic relevance occurs through in vivo studies. These experiments, conducted in living organisms, are designed to demonstrate whether the compound can produce the desired physiological effect in a complex biological system, providing the first glimpse of its potential as a future medicine.

Proof-of-concept studies are fundamental to establishing the therapeutic potential of imidazo[1,2-a]pyridine-thiazole derivatives. These studies utilize animal models that mimic aspects of human diseases to demonstrate a compound's ability to favorably alter the disease course. For instance, derivatives of the parent scaffold, imidazo[1,2-a]pyridine (B132010), have been evaluated in various disease models.

In the field of oncology, researchers have identified imidazo[1,2-a]pyridine-thiophene derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.gov Similarly, novel imidazo[1,2-a]pyridine scaffolds have been developed as potent inhibitors of activin-like kinase (ALK), specifically ALK2, which is implicated in rare skeletal diseases and pediatric cancers. nih.gov These compounds showed good pharmacokinetic properties in vivo, a critical factor for further development. nih.gov

For inflammatory conditions, a series of 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives were synthesized and tested as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net The most potent compounds were advanced to in vivo analgesic activity tests, where they demonstrated significant pain-relieving effects, attributable to the inhibition of the COX enzyme. researchgate.netrjpbr.com

Furthermore, the versatility of the imidazo[1,2-a]pyridine scaffold is highlighted by its exploration in infectious diseases. An innovative virtual screening collaboration was used to explore an imidazo[1,2-a]pyridine hit for visceral leishmaniasis, leading to the identification of compounds with improved antiparasitic activity. researchgate.net

Table 1: Examples of In Vivo Proof-of-Concept Studies for Imidazo[1,2-a]pyridine Derivatives
Compound ClassDisease Model/TargetKey In Vivo FindingReference
Imidazo[1,2-a]pyridine-3-ylquinolinesALK2 Inhibition (FOP, DIPG)Demonstrated good in vivo pharmacokinetic properties suitable for animal studies. nih.gov
3-phenoxy-2-phenyl imidazo[1,2-a]pyridinesCOX-2 Inhibition (Inflammation/Pain)Compound 5j showed the most notable analgesic activity with an ED50 value of 12.38 mg/kg. rjpbr.com
Imidazo[1,2-a]pyridine-thiophene derivativesFLT3 Inhibition (Acute Myeloid Leukemia)Identified as promising leads for targeting acquired resistance from FLT3 mutations. nih.gov
Imidazo[1,2-a]pyridinesVisceral LeishmaniasisVirtual screening and subsequent optimization led to improved antiparasitic activity and selectivity. researchgate.net

The selection of an appropriate animal model is paramount for the relevance of preclinical findings. The choice of model depends entirely on the disease being studied. For example, in the evaluation of COX-2 inhibitors, chemically-induced writhing tests in mice are commonly used to assess analgesic effects. rjpbr.com For anticancer studies, such as those for AML or DIPG, xenograft models are often employed, where human cancer cells are implanted into immunocompromised mice to evaluate a compound's ability to inhibit tumor growth.

Study design is another critical factor. This includes determining the appropriate number of animals to achieve statistical power, establishing relevant control groups (e.g., vehicle control, positive control with a known drug), and defining clear, measurable endpoints. For kinase inhibitors targeting cancer, endpoints might include tumor volume, weight, or survival rates. For anti-inflammatory agents, endpoints could be the reduction in swelling or a decrease in pain-related behaviors. Rigorous and well-controlled study designs are essential to generate reproducible and translatable data.

Lead Optimization and Analog Design

Following the identification of a "hit" or a "lead" compound from initial screening or proof-of-concept studies, the process of lead optimization begins. This iterative phase involves medicinal chemists systematically modifying the molecule's structure to enhance its desirable properties, such as potency, selectivity, and metabolic stability, while minimizing undesirable ones.

Chemical modification is the cornerstone of lead optimization. Structure-activity relationship (SAR) studies guide this process, revealing how different functional groups at various positions on the imidazo[1,2-a]pyridine-thiazole scaffold influence its biological activity.

For example, in the development of imidazo[1,2-a]pyridine derivatives as COX-2 inhibitors, researchers found that possessing a methylsulfonyl (-SO2CH3) group at the para-position of a C-2 phenyl ring was a key feature for high potency and selectivity. researchgate.net Further modifications, such as the addition of different Mannich bases at the C-3 position, were explored to fine-tune the activity, leading to compounds with IC50 values in the potent 0.07-0.18 µM range. researchgate.net

In the pursuit of novel FLT3 inhibitors, a structure-based optimization approach was used on an imidazo[1,2-a]pyridine-thiophene scaffold. nih.gov By analyzing how the compounds docked into the kinase's active site, researchers could rationally design modifications. This led to the identification of compound 5o, which showed equal potency against both wild-type FLT3 and clinically relevant mutant forms that confer drug resistance. nih.gov This demonstrates how targeted chemical modifications can address significant clinical challenges like acquired resistance.

Table 2: Structure-Activity Relationship Highlights in Lead Optimization
ScaffoldTargetKey ModificationImpact on ActivityReference
2-phenylimidazo[1,2-a]pyridineCOX-2Addition of a p-methylsulfonyl phenyl group at C-2Significantly increased potency and selectivity for COX-2 over COX-1. researchgate.net
Imidazo[1,2-a]pyridine-thiopheneFLT3/FLT3 mutantsModification of the thiophene (B33073) substituentAchieved potent inhibition of both wild-type and drug-resistant mutant kinases. nih.gov
Imidazo[1,2-a]quinoxalineJNK1Optimization of 7- and 8-position substituentsIncreased potency and kinase selectivity. researchgate.net

Lead optimization is not limited to minor decorations of an existing scaffold. Sometimes, more drastic changes are required to improve properties or escape intellectual property limitations. Scaffold hopping is a strategy where the core molecular framework (the scaffold) is replaced with a structurally different one that maintains a similar 3D arrangement of key functional groups, thus preserving biological activity. researchgate.netnih.gov For instance, researchers successfully identified imidazo[1,2-a]pyridines as novel positive allosteric modulators of the metabotropic glutamate (B1630785) 2 receptor by performing a scaffold hop from a known pyridone-based series. nih.gov

Translational Research Considerations

Translational research is the bridge between preclinical discoveries and their application in human medicine. For imidazo[1,2-a]pyridine-thiazole derivatives, several factors are critical for successful translation. A potent and selective compound identified in vitro and in vivo is only a starting point. The compound must also possess "drug-like" properties, including adequate solubility, metabolic stability, and oral bioavailability, to be effective in a clinical setting.

Early toxicological evaluation is a cornerstone of translational research. nih.gov Studies to assess a compound's potential for cytotoxicity, hemolysis (damage to red blood cells), and DNA damage are performed to identify potential safety liabilities early in the discovery process. nih.gov In vivo acute toxicity studies, often performed in rodents according to established guidelines, provide essential information on how the compound affects major organs and help to establish a preliminary safety window. nih.gov For example, studies on some imidazo-based heterocyclic derivatives have shown potential for hepatotoxicity at higher doses, highlighting the importance of this screening. nih.gov

Ultimately, the goal of the preclinical pipeline is to build a comprehensive data package that supports the compound's potential efficacy and safety. This package forms the basis of an Investigational New Drug (IND) application, which is submitted to regulatory authorities to request permission to begin clinical trials in humans. The thoroughness of the preclinical efficacy, optimization, and safety studies directly impacts the likelihood of a successful transition from the laboratory to the clinic.

Future Perspectives and Emerging Research Directions

Application in Novel Therapeutic Areas

The imidazo[1,2-a]pyridine (B132010) core is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. nih.govnih.gov The incorporation of a thiazole (B1198619) ring, another heterocycle with a broad spectrum of biological activities, is expected to yield novel derivatives with potential applications in new therapeutic domains. mdpi.comnih.gov

Emerging research is exploring the potential of imidazo[1,2-a]pyridine-thiazole hybrids in areas such as:

Neurodegenerative Diseases: Imidazo[1,2-a]pyridine derivatives have been investigated as modulators of targets associated with central nervous system (CNS) disorders like Alzheimer's and Parkinson's disease. nih.govresearchgate.net The development of multi-functional ligands targeting enzymes and receptors involved in these complex diseases is a promising avenue. nih.govresearchgate.net

Infectious Diseases: The scaffold has shown significant promise in combating infectious agents. Notably, derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.govnih.govrsc.org Further exploration could lead to new treatments for other challenging infections, such as visceral leishmaniasis. nih.govresearchgate.net

Oncology: While the anticancer properties of imidazo[1,2-a]pyridines are established, future work is aimed at developing agents with novel mechanisms of action. nih.govresearchgate.net Research into their effects on signaling pathways like AKT/mTOR and their potential as inhibitors of kinases such as focal adhesion kinase (FAK) is ongoing. nih.govbiruni.edu.tr

Table 1: Investigated Therapeutic Areas for Imidazo[1,2-a]pyridine Derivatives
Therapeutic AreaBiological Target/MechanismExample ApplicationReference
OncologyKinase Inhibition (e.g., AKT/mTOR, FAK)Melanoma, Cervical, Breast, and Ovarian Cancer nih.govnih.govbiruni.edu.tr
Infectious DiseasesInhibition of key bacterial/parasitic enzymes (e.g., QcrB)Tuberculosis (MDR/XDR), Visceral Leishmaniasis nih.govrsc.orgnih.gov
Neurodegenerative DiseasesModulation of CNS receptors and enzymes (e.g., GABA-A, FAAH)Alzheimer's Disease, Parkinson's Disease researchgate.netnih.govresearchgate.net
Inflammatory DiseasesModulation of inflammatory pathways (e.g., STAT3/NF-κB)General Anti-inflammatory Agents nih.gov

Exploration of Multi-Targeted Ligands

Complex multifactorial diseases such as cancer and neurodegenerative disorders often require therapeutic strategies that can modulate multiple biological targets simultaneously. The imidazo[1,2-a]pyridine scaffold is well-suited for the design of multi-targeted ligands due to its versatile binding capabilities. nih.govresearchgate.net

Researchers are designing hybrid molecules that combine the imidazo[1,2-a]pyridine core with other pharmacophores to engage multiple targets. For instance, a single molecule could be engineered to inhibit both a key kinase and a receptor involved in a specific disease pathology. This approach can lead to enhanced efficacy and a reduced likelihood of developing drug resistance. The development of compounds that act on targets like β-secretase, γ-secretase, and various serotonin and dopamine receptors highlights the potential of this scaffold in creating multifunctional drugs for CNS disorders. nih.gov

Integration with Advanced Drug Delivery Systems

A significant challenge in drug development is ensuring that a therapeutic agent reaches its target in the body in sufficient concentration without causing undue toxicity. Advanced drug delivery systems offer a solution to this problem. For compounds like 7-Thiazol-2-yl-imidazo[1,2-a]pyridine, which may have suboptimal physicochemical properties such as poor solubility, integration with these systems is a key area of future research.

Potential strategies include:

Nanoparticle Encapsulation: Loading the compound into nanoparticles can improve its solubility, protect it from degradation, and enable targeted delivery to specific tissues or cells.

Prodrug Approaches: Modifying the molecule into a prodrug that is converted to the active form at the target site can enhance its pharmacokinetic profile.

Conjugation: Linking the compound to polymers or antibodies can improve its circulation time and target specificity.

While specific studies on the delivery of this compound are not yet widely published, the general principles of drug delivery for heterocyclic compounds are applicable and represent a vital direction for future development.

Development of Imaging Agents and Chemical Probes

The structural features of the imidazo[1,2-a]pyridine scaffold make it an excellent candidate for the development of molecular imaging agents and chemical probes. These tools are crucial for diagnosing diseases, monitoring treatment responses, and studying biological processes.

Recent research has demonstrated the potential of imidazo[1,2-a]pyridine derivatives in this area. For example, a fluorescent probe based on this scaffold has been developed for the detection of hydrazine, a toxic chemical, with applications in cellular imaging. researchgate.net Furthermore, the development of ¹⁸F-radiolabeled imidazopyridine compounds for use in Positron Emission Tomography (PET) imaging to study targets like the translocator protein (TSPO) is an active area of investigation. researchgate.net The thiazole moiety can also be modified to enhance the photophysical properties of these probes or to introduce specific recognition elements.

Table 2: Applications in Imaging and Probes
ApplicationMethodologyTarget/AnalyteReference
Fluorescent ProbeFluorescence SpectroscopyHydrazine (N₂H₄) researchgate.net
PET Imaging AgentRadiolabeling (e.g., with ¹⁸F)Translocator Protein (TSPO) researchgate.net

Computational-Experimental Synergies in Drug Discovery

The synergy between computational modeling and experimental synthesis is accelerating the discovery and optimization of new drugs. For the imidazo[1,2-a]pyridine-thiazole scaffold, these integrated approaches are proving invaluable.

Virtual Screening: Large chemical libraries can be screened in silico to identify promising hit compounds with the desired activity against a specific target. nih.govresearchgate.net This reduces the time and cost associated with traditional high-throughput screening.

Molecular Docking: These studies predict how a molecule will bind to its target protein, providing insights into the key interactions that determine its potency and selectivity. nih.govnih.gov

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) are used to understand the electronic properties of molecules, which can help in designing compounds with improved characteristics. nih.gov

Structure-Activity Relationship (SAR) Studies: Computational methods help to rationalize the SAR observed from experimental studies, guiding the design of new analogs with enhanced activity. nih.govnih.gov

These computational tools allow researchers to design molecules with greater precision and to prioritize the synthesis of the most promising candidates, streamlining the drug discovery pipeline. nih.govnih.gov

Challenges and Opportunities in the Development of Imidazo[1,2-a]pyridine-Thiazole Therapeutics

Despite the significant promise of this scaffold, several challenges must be addressed to translate these compounds into clinical therapies.

Challenges:

Physicochemical Properties: Like many heterocyclic compounds, derivatives may suffer from poor solubility or metabolic instability, requiring extensive optimization. researchgate.net

Synthetic Complexity: The synthesis of complex, highly substituted derivatives can be challenging and may require the development of novel synthetic methodologies. acs.orgacs.org

Selectivity and Off-Target Effects: Ensuring that a drug candidate is highly selective for its intended target is crucial to minimize side effects. The broad activity profile of the imidazo[1,2-a]pyridine core can be a double-edged sword in this regard.

Opportunities:

Broad Therapeutic Potential: The scaffold's proven activity against a wide range of diseases provides a solid foundation for the development of new drugs for unmet medical needs. researchgate.netnih.gov

Rational Drug Design: The availability of advanced computational tools allows for a more rational and efficient approach to drug design and optimization. nih.govnih.gov

Multi-Targeted Therapies: The potential to create multi-targeted ligands offers an opportunity to develop more effective treatments for complex diseases. nih.govresearchgate.net

Personalized Medicine: The development of imaging agents based on this scaffold could contribute to personalized medicine by enabling better patient stratification and treatment monitoring.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Thiazol-2-yl-imidazo[1,2-a]pyridine?

  • Methodology :

  • Multicomponent reactions (MCRs) are widely used for synthesizing imidazo[1,2-a]pyridine derivatives. For example, benzo[4,5]imidazo[1,2-a]pyridines were synthesized via a one-pot MCR using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, highlighting the efficiency of MCRs in generating structural diversity .
  • Condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., diketones, ketoesters) are another foundational approach. This method enables pyrimidine ring formation, critical for imidazo[1,2-a]pyridine scaffolds .
    • Key Parameters :
  • Solvent choice (e.g., ethanol, dioxane), temperature (reflux or 110–150°C), and catalysts (e.g., iodine for oxidative coupling) significantly impact yields .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to assign hydrogen and carbon environments. For example, in a related imidazo[1,2-a]pyridine derivative, ¹H NMR confirmed substituent positions via splitting patterns and integration ratios .
  • IR Spectroscopy : Functional groups like C≡N (2250 cm⁻¹) and C=O (1700 cm⁻¹) are identified to validate intermediate formation .
  • High-Resolution Mass Spectrometry (HRMS) : Ensures molecular formula accuracy, with deviations <2 ppm from theoretical values .

Q. What initial biological screening assays are recommended for evaluating this compound?

  • Methodology :

  • In vitro cytotoxicity assays (e.g., MTT assay) against cancer cell lines to assess antiproliferative activity.
  • Enzyme inhibition studies : Target kinases or proteases using fluorescence-based assays to identify mechanistic pathways .
  • Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Case Study :

  • In the synthesis of oxadiazolyl-imidazo[1,2-a]pyrimidines, yields varied from 37% to 82% depending on catalysts and solvents. Iodine (I₂) in 1,4-dioxane with TBHP as an oxidant achieved 74% yield, while DMF or DMSO resulted in no product .
    • Optimization Strategies :
  • Catalyst screening : Test iodine derivatives (e.g., NIS, TBAI) and oxidants (TBHP vs. DTBP).
  • Temperature control : Higher temperatures (150–180°C) improved cyclization in orthoester-mediated reactions .
    • Data Table : Catalyst Impact on Yield (Example from )
EntryCatalystOxidantSolventYield (%)
1I₂TBHP1,4-Dioxane74
3TBAITBHP1,4-Dioxane37
5KITBHP1,4-Dioxane64

Q. How should researchers resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?

  • Methodology :

  • Assay validation : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to confirm reproducibility .
  • Structural analogs : Compare activity trends across substituents (e.g., methyl vs. trifluoromethyl groups). For instance, 5-trifluoromethyl derivatives showed enhanced bioactivity due to electron-withdrawing effects .
  • Computational modeling : Use DFT calculations or molecular docking to predict binding affinities and rationalize discrepancies .

Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core?

  • Approaches :

  • Directed C–H activation : Utilize palladium or copper catalysts to target specific positions (e.g., C3 or C8) .
  • Protecting group strategies : Temporarily block reactive sites (e.g., NH groups) to direct substituents to desired positions .
    • Example :
  • In 2-(1,3,4-thiadiazol-2-yl)imidazo[1,2-a]pyrimidines, hydroxylamine hydrochloride selectively modified the oxadiazole ring without affecting the imidazo-pyrimidine core .

Key Considerations for Data Interpretation

  • Contradictory yields : Low yields in certain solvents (e.g., DMF) may arise from poor solubility or side reactions. Solvent polarity and boiling point should align with reaction thermodynamics .
  • Bioactivity variability : Differences in cell permeability or metabolic stability across analogs can explain divergent results. Lipophilicity (LogP) calculations aid in optimizing pharmacokinetic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.